1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene
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Overview
Description
1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene is an organic compound with the molecular formula C8H5F2NOS. It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a benzene ring substituted with an isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of difluoromethylation reagents such as ClCF2H and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, potentially leading to therapeutic effects. The difluoromethyl group may also influence the compound’s pharmacokinetic properties, enhancing its stability and bioavailability .
Comparison with Similar Compounds
1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene can be compared with other similar compounds, such as:
1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene: Similar structure but with an isothiocyanate group instead of an isocyanate group.
1-[(Difluoromethyl)sulfanyl]-2-isothiocyanatobenzene: Another isomer with an isothiocyanate group.
Difluoromethionine: Contains a difluoromethyl group but differs in its overall structure and biological activity .
Properties
IUPAC Name |
1-(difluoromethylsulfanyl)-2-isocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXZZTBOLFRPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)SC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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